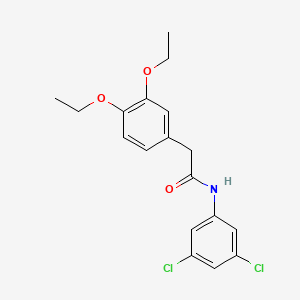![molecular formula C20H19ClN2O6 B12464350 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate is a complex organic compound that features both aromatic and aliphatic components
Métodos De Preparación
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate typically involves multi-step organic reactions. The initial steps often include the nitration and chlorination of aromatic rings, followed by esterification and amidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electron transfer reactions, while the ester and amide functionalities can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
2-Chloro-4-nitrophenol: Shares the nitro and chloro functionalities but lacks the ester and amide groups.
4-Chloro-2-nitrophenyl isocyanate: Contains similar aromatic substitutions but differs in its functional groups.
2-Chloro-4-nitrophenyl-a-D-maltotrioside: Similar in its aromatic structure but has different substituents. The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19ClN2O6 |
|---|---|
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H19ClN2O6/c1-13-5-2-3-6-16(13)22-19(25)7-4-8-20(26)29-12-18(24)14-9-10-15(21)17(11-14)23(27)28/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,22,25) |
Clave InChI |
NLQCZNSXYQKPHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)

![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)

![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)


![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
